Predicted Drug-Likeness and Bioavailability Advantage Over Warfarin (4-Hydroxycoumarin)
In computational ADME profiling, 3-benzoyl-4-phenylcoumarin exhibits a calculated topological polar surface area (TPSA) of 43.4 Ų and an XLogP3-AA of 4.2 [1]. Compared to the classic anticoagulant coumarin derivative Warfarin (4-hydroxycoumarin scaffold, TPSA = 67.5 Ų, XLogP3 = 2.7), the target compound's lower TPSA and higher lipophilicity predict superior passive membrane permeability and blood-brain barrier penetration, making it a more suitable starting scaffold for CNS-targeted probe development [2]. This is a cross-study comparable analysis based on computed molecular descriptors.
| Evidence Dimension | Predicted passive membrane permeability (TPSA and LogP) |
|---|---|
| Target Compound Data | TPSA = 43.4 Ų; XLogP3-AA = 4.2 |
| Comparator Or Baseline | Warfarin (4-Hydroxycoumarin): TPSA = 67.5 Ų; XLogP3 = 2.7 |
| Quantified Difference | TPSA reduced by 24.1 Ų (36% lower); LogP increased by 1.5 units (more lipophilic). |
| Conditions | Computed using PubChem 2.2 (XLogP3-AA) and topological calculation methods. |
Why This Matters
A lower TPSA and higher LogP indicate a fundamentally different ADME profile, directing procurement towards CNS applications rather than peripheral anticoagulant mechanisms.
- [1] PubChem. (2025). Compound Summary for CID 629843: Coumarin, 3-benzoyl-4-phenyl-. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 54678486: Warfarin. National Library of Medicine. View Source
